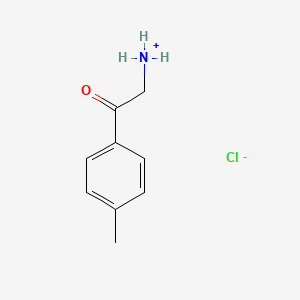

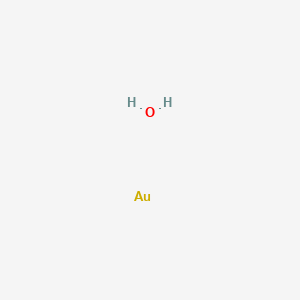

Gold-water

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gold oxide (Au2O3), also known as gold(III) oxide, is an inorganic compound composed of gold and oxygen. It appears as a red-brown solid and is known for its unique properties and applications in various fields. The compound decomposes at around 298°C and features square planar gold centers with both 2- and 3-coordinated oxides .

Méthodes De Préparation

Gold oxide can be synthesized through several methods, including:

Heating Amorphous Hydrated Gold(III) Oxide: This method involves heating amorphous hydrated gold(III) oxide with perchloric acid and an alkali metal perchlorate in a sealed quartz tube at approximately 250°C and 30 MPa.

Reactive Sputtering: Gold oxide films can be prepared by reactive sputtering from a gold target in an oxygen atmosphere.

Oxygen-dc Glow Discharge: Gold films can be treated with an oxygen-dc glow discharge to form gold oxide.

Electrochemical Methods: Anodic oxidation within an electrochemical cell can also produce gold oxide.

Analyse Des Réactions Chimiques

Gold oxide undergoes various chemical reactions, including:

Decomposition: Gold oxide decomposes into gold and oxygen when heated.

Reduction: It can be reduced to metallic gold using reducing agents such as hydrogen or carbon monoxide.

Oxidation: Gold oxide can act as an oxidizing agent in reactions with other compounds.

Common reagents used in these reactions include hydrogen, carbon monoxide, and various acids. The major products formed from these reactions are metallic gold and oxygen.

Applications De Recherche Scientifique

Gold oxide has several scientific research applications, including:

Catalysis: It acts as a catalyst in the oxidation of carbon monoxide and other hydrocarbons.

Electronics: Gold oxide is used in the production of electronic components due to its unique electrical properties.

Nanotechnology: It is employed in the synthesis of gold nanoparticles, which have applications in various fields, including medicine and environmental science.

Glass Coloration: Gold oxide is used to impart color to glass.

Fuel Cells: It is utilized in fuel cell applications due to its ionic conductivity.

Mécanisme D'action

The mechanism by which gold oxide exerts its effects is primarily through its ability to act as an oxidizing agent. The compound’s gold centers can undergo redox reactions, facilitating the transfer of electrons and promoting various chemical processes. The molecular targets and pathways involved include the oxidation of carbon monoxide and hydrocarbons, where gold oxide facilitates the conversion of these compounds into less harmful substances .

Comparaison Avec Des Composés Similaires

Gold oxide can be compared with other similar compounds, such as:

Gold(I) Oxide (Au2O): Unlike gold(III) oxide, gold(I) oxide is less stable and is considered metastable.

Silver Oxide (Ag2O): Silver oxide is another noble metal oxide with similar oxidizing properties but different applications and stability.

Copper Oxide (CuO): Copper oxide is widely used in catalysis and electronics, similar to gold oxide, but has different chemical properties and reactivity.

Gold oxide’s uniqueness lies in its stability, high oxidation state, and specific applications in catalysis and electronics, which distinguish it from other metal oxides .

Propriétés

Formule moléculaire |

AuH2O |

|---|---|

Poids moléculaire |

214.982 g/mol |

Nom IUPAC |

gold;hydrate |

InChI |

InChI=1S/Au.H2O/h;1H2 |

Clé InChI |

MPOKJOWFCMDRKP-UHFFFAOYSA-N |

SMILES canonique |

O.[Au] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B15133885.png)

![4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid](/img/structure/B15133892.png)

![3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid](/img/structure/B15133933.png)

![7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one](/img/structure/B15133948.png)

![N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide](/img/structure/B15133962.png)